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Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the

Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes

are critical transducers of cytokine signaling. Upon cytokine binding to its receptor, JAKs

associated with the receptor's intracellular domain become activated, phosphorylate each

other, and then phosphorylate the receptor itself. This creates docking sites for Signal

Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by

the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the

transcription of target genes involved in inflammation and immune responses.[3][4]

TYK2 is essential for signaling pathways initiated by key pro-inflammatory cytokines, including

interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[4] These cytokines are central to the

pathogenesis of numerous autoimmune diseases.[1][4] For instance, the IL-23/IL-17 axis,

which is mediated by TYK2, is a cornerstone of the inflammatory process in plaque psoriasis.

[5] Given its central role, inhibiting TYK2 presents a highly attractive therapeutic strategy for

correcting immune dysregulation in these conditions.[1]

Envudeucitinib (ESK-001): A Next-Generation Oral
TYK2 Inhibitor
Envudeucitinib (formerly known as ESK-001) is an orally administered, small-molecule

inhibitor designed for high selectivity for TYK2.[1][6] It is currently under investigation for the

treatment of moderate-to-severe plaque psoriasis and systemic lupus erythematosus (SLE).[7]
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[8] The core innovation of envudeucitinib lies in its unique mechanism of action, which

differentiates it from first-generation pan-JAK inhibitors and other kinase inhibitors.

Core Mechanism of Action: Allosteric Inhibition of
the JH2 Pseudokinase Domain
Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within

the kinase domain (JH1), envudeucitinib is a highly selective, allosteric inhibitor that binds to

the regulatory pseudokinase domain (JH2) of TYK2.[1] The JH2 domain, while catalytically

inactive, plays a crucial regulatory role by controlling the activity of the adjacent JH1 kinase

domain.[9][10]

By binding exclusively to the JH2 domain, envudeucitinib locks the TYK2 enzyme in an

inactive conformation.[9] This allosteric inhibition prevents the conformational changes

necessary for catalytic activity, thereby blocking downstream signaling.[9] This mechanism is

the foundation of envudeucitinib's high selectivity, as the JH2 domain is structurally distinct

among the JAK family members, unlike the highly homologous ATP-binding pocket in the JH1

domains.[10]
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Caption: Allosteric (JH2) vs. Orthosteric (JH1) JAK Inhibition.

Biochemical and Cellular Activity
Preclinical studies have quantitatively confirmed the high selectivity and functional

consequences of envudeucitinib's mechanism.

Biochemical Selectivity
Envudeucitinib's allosteric binding to the JH2 domain translates to exceptional selectivity for

TYK2 over other JAK family kinases. In human whole blood assays, envudeucitinib showed

potent inhibition of TYK2-mediated pathways while having no meaningful effect on pathways

mediated by JAK1, JAK2, or JAK3.[1][2]
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Kinase Target Assay System IC₅₀ (nM)
Selectivity vs.
TYK2

TYK2

Human Whole Blood

(IFNα- or IL-12-

mediated)

104 - 149 -

JAK1/JAK3
Human Whole Blood

(IL-2-mediated)
>30,000 >200x

JAK2
Human Whole Blood

(TPO-mediated)
>30,000 >200x

Table 1: Biochemical Selectivity of Envudeucitinib (ESK-001).[1][2][11]

Inhibition of Cytokine-Induced Signaling
Consistent with its mechanism, envudeucitinib potently blocks the downstream signaling of

TYK2-dependent cytokines. In preclinical studies, it demonstrated concentration-dependent

inhibition of STAT phosphorylation and subsequent IFNγ production following stimulation with

IL-12, IL-23, and IFNα in human whole blood and peripheral blood mononuclear cells.[1][2]

Phase 1 studies in healthy volunteers confirmed this, showing dose-dependent inhibition of

Type I IFN-induced genes.[1][2] Maximal inhibition of the TYK2 pathway was achieved within 2-

4 hours and was sustained at higher doses.[1]
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Caption: Envudeucitinib Inhibition of the TYK2 Signaling Pathway.

Clinical Efficacy in Plaque Psoriasis
The therapeutic relevance of envudeucitinib's mechanism has been demonstrated in clinical

trials for moderate-to-severe plaque psoriasis. The Phase 2 STRIDE study (NCT05600036)

and its ongoing open-label extension (OLE) have shown significant, dose-dependent

improvements in skin clearance.[12][13][14]
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Endpoint Placebo (Week 12)
Envudeucitinib 40
mg BID (Week 12)

Envudeucitinib 40
mg BID (Week 52
OLE)

PASI-75¹ 0% 64.1% 78%

PASI-90² N/A 38.5% 61%

PASI-100³ N/A 15.4% 39%

sPGA 0/1⁴ N/A 59.0% 61%

Table 2: Clinical Efficacy of Envudeucitinib in Moderate-to-Severe Plaque Psoriasis (STRIDE
& OLE Studies).[12][13][15][16]

¹ ≥75% improvement in Psoriasis Area and Severity Index. ² ≥90% improvement in PASI. ³ 100% improvement in PASI. ⁴ Static Physician's Global

Assessment score of clear (0) or almost clear (1).

Safety and Tolerability
Across Phase 1 and 2 studies, envudeucitinib has been generally well-tolerated.[1][14] The

safety profile is consistent with its selective mechanism, notably lacking adverse events

typically associated with broader JAK inhibition.[6][7] In the 52-week OLE study, the

discontinuation rate due to adverse events was low at 3.7%.[15][16] The most common

treatment-emergent adverse events were mild to moderate and included nasopharyngitis,

upper respiratory tract infections, and headache.[14] No clinically significant laboratory or ECG

findings have been observed.[6][15]

Appendix: Experimental Methodologies
In Vitro Kinase Selectivity Assay

Principle: To determine the relative potency of envudeucitinib against TYK2 versus other

JAK family kinases (JAK1, JAK2, JAK3). This is typically done using a luminescence-based

kinase assay that measures ATP consumption.

Methodology (Example: ADP-Glo™ Assay):

Recombinant human kinase domains (TYK2, JAK1, JAK2, JAK3) are incubated with a

specific substrate peptide.
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Serial dilutions of envudeucitinib (or vehicle control) are added to the reaction wells.

The kinase reaction is initiated by the addition of ATP (at a concentration near the Kₘ for

each enzyme).

After incubation (e.g., 60 minutes at room temperature), an ADP-Glo™ reagent is added to

stop the reaction and deplete the remaining ATP.

A kinase detection reagent is then added, which converts the ADP generated by the

kinase reaction back into ATP. This new ATP is used in a luciferase/luciferin reaction to

produce light.

The luminescent signal, which is directly proportional to kinase activity, is measured by a

plate reader.

Data are normalized to controls, and IC₅₀ values are calculated from the dose-response

curves.[3][17]

Allosteric Binding (JH2 Domain) Assay
Principle: To confirm that envudeucitinib binds to the JH2 pseudokinase domain and to

determine its binding affinity. A common method is a fluorescence polarization (FP)

competition assay.

Methodology (Example: FP Assay):

A fluorescently labeled probe molecule, known to bind to the TYK2 JH2 domain, is used.

The probe is incubated with purified, recombinant TYK2 JH2 protein. In this state, the

large complex tumbles slowly in solution, emitting highly polarized light.

Serial dilutions of envudeucitinib are added to the mixture.

If envudeucitinib binds to the JH2 domain, it displaces the fluorescent probe. The now-

free probe tumbles rapidly, emitting depolarized light.

The change in fluorescence polarization is measured. The concentration of

envudeucitinib required to displace 50% of the probe is used to calculate binding affinity
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(e.g., Kᵢ or IC₅₀).[10][18]
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Caption: Workflow for a Cellular Phospho-STAT Inhibition Assay.

Phase 2 STRIDE Clinical Trial Design (NCT05600036)
Objective: To assess the clinical efficacy, safety, and pharmacokinetics of various doses of

envudeucitinib compared to placebo in patients with moderate-to-severe plaque psoriasis.

[12]

Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[12]

[19]

Population: Adult patients (18-75 years) with moderate-to-severe plaque psoriasis (defined

by PASI ≥12, sPGA ≥3, and Body Surface Area ≥10%).[7]
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Intervention: 228 patients were randomized to one of six treatment arms for a 12-week

period:[12][19]

Placebo

Envudeucitinib 10 mg once daily (QD)

Envudeucitinib 20 mg QD

Envudeucitinib 40 mg QD

Envudeucitinib 20 mg twice daily (BID)

Envudeucitinib 40 mg BID

Primary Endpoint: Proportion of patients achieving PASI-75 at Week 12 compared to

placebo.[19]

Key Secondary Endpoints: Safety and tolerability, PASI-90, PASI-100, and proportion of

patients achieving an sPGA score of 0 or 1.[19]

Follow-up: After the 12-week treatment period, patients could enroll in a long-term open-label

extension study (OLE; NCT05739435).[6][19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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